N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
説明
This compound is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetramethylbenzenesulfonamide moiety. The ethyl and dimethyl substituents on the oxazepine ring enhance steric stability, and the tetramethyl groups on the benzene ring likely improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
特性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-8-25-19-10-9-18(12-20(19)29-13-23(6,7)22(25)26)24-30(27,28)21-16(4)14(2)11-15(3)17(21)5/h9-12,24H,8,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZEIUHRDIBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential biological activity. Its intricate structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
The compound's chemical formula is with a molecular weight of approximately 418.51 g/mol. The IUPAC name reflects its complex structure involving a tetrahydrobenzo[b][1,4]oxazepin moiety and a sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChI | InChI=1S/C21H26N2O5S/c1... |
Anticancer Properties
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazepin can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically:
- Farnesyl Diphosphate Synthase (FPPS) : Compounds with similar structures have demonstrated inhibitory effects on FPPS, which is crucial in cholesterol biosynthesis and is a target for treating various diseases including cancer and osteoporosis .
- IC50 Values : Various studies report IC50 values ranging from low nanomolar to micromolar concentrations for related compounds.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds containing benzo[b][1,4]oxazepin structures have been shown to exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections or as part of antimicrobial therapies.
Case Studies
- Antitumor Activity in vitro : A study evaluated the cytotoxic effects of oxazepin derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could effectively reduce cell viability at concentrations around 10 µM after 48 hours of treatment.
- Enzymatic Assays : Inhibition assays conducted on FPPS revealed that certain derivatives exhibited IC50 values as low as 0.54 nM in vitro. This highlights the potential for developing potent inhibitors based on the oxazepin scaffold.
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing structural motifs (benzoxazepine derivatives or sulfonamide-containing molecules). Data is synthesized from methodologies described in the evidence, focusing on bioactivity profiles , structural features , and target interactions (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Structural Determinants of Bioactivity: The tetramethylbenzenesulfonamide group in the target compound is structurally analogous to COX-2 inhibitors (e.g., celecoxib derivatives) but lacks the canonical pyrazole ring, suggesting a divergent mechanism . Compared to Salternamide E, the absence of hydroxyl groups in the target compound may reduce solubility but enhance metabolic stability .
Target Specificity :
- Benzoxazepines with electron-withdrawing groups (e.g., the 4-oxo moiety in the target compound) often exhibit kinase or protease inhibitory activity, as seen in related taxoid alkaloids .
- The tetramethylbenzenesulfonamide moiety is associated with high-affinity binding to hydrophobic pockets in enzymes, as demonstrated in COX-2 inhibitors .
Data-Mining Insights :
Hierarchical clustering of bioactivity profiles (as in ) suggests that compounds with bulky sulfonamide substituents cluster separately from smaller analogs, correlating with enhanced selectivity for hydrophobic targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
